molecular formula C13H16N4O3 B5786196 N'-(1-methylpiperidin-4-ylidene)-3-nitrobenzohydrazide

N'-(1-methylpiperidin-4-ylidene)-3-nitrobenzohydrazide

Cat. No.: B5786196
M. Wt: 276.29 g/mol
InChI Key: DWELXRPVLAVMDN-UHFFFAOYSA-N
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Description

N'-(1-Methylpiperidin-4-ylidene)-3-nitrobenzohydrazide is a hydrazide derivative featuring a 3-nitrobenzohydrazide backbone conjugated with a 1-methylpiperidin-4-ylidene group. This compound is synthesized via condensation reactions, such as the reaction of 2-bromo-6-hydrazinylpyridine with 1-methylpiperidin-4-one in ethanol at 50°C for 1 hour . The 1-methylpiperidin-4-ylidene substituent introduces a cyclic amine moiety, which distinguishes it from simpler aromatic or aliphatic hydrazide derivatives. Its structural uniqueness may influence physicochemical properties, reactivity, and biological activity compared to analogous compounds.

Properties

IUPAC Name

N-[(1-methylpiperidin-4-ylidene)amino]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-16-7-5-11(6-8-16)14-15-13(18)10-3-2-4-12(9-10)17(19)20/h2-4,9H,5-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWELXRPVLAVMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-methylpiperidin-4-ylidene)-3-nitrobenzohydrazide typically involves the condensation of 1-methylpiperidine-4-carboxaldehyde with 3-nitrobenzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(1-methylpiperidin-4-ylidene)-3-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N’-(1-methylpiperidin-4-ylidene)-3-nitrobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(1-methylpiperidin-4-ylidene)-3-nitrobenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(1-methylpiperidin-4-ylidene)-3-nitrobenzohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Differences and Crystallographic Features

Key Substituent Groups and Molecular Geometry
The substitution pattern on the hydrazide moiety significantly impacts molecular conformation and intermolecular interactions. A comparison of structurally related compounds is provided in Table 1 .

Compound Name Substituent Group Key Structural Features References
N'-(1-Methylpiperidin-4-ylidene)-3-nitrobenzohydrazide 1-Methylpiperidin-4-ylidene Cyclic amine group; potential for intramolecular hydrogen bonding with the nitro group.
(E)-N'-(4-Methoxybenzylidene)-3-nitrobenzohydrazide 4-Methoxybenzylidene Dihedral angle of 10.9° between aromatic rings; intermolecular N–H···O and C–H···O hydrogen bonds form 1D chains.
N'-(2-Hydroxy-4-methoxybenzylidene)-3-nitrobenzohydrazide 2-Hydroxy-4-methoxybenzylidene Intermolecular N–H···O hydrogen bonds create [101]-oriented chains; enhanced solubility due to polar hydroxyl group.
N'-[4-(4-Chlorophenylimino)methyl]benzylidene]-3-nitrobenzohydrazide 4-(4-Chlorophenylimino)methyl Extended conjugation from imino group; antimicrobial activity against bacterial strains.

Discussion :

  • Compounds with methoxy substituents (e.g., ) exhibit planar aromatic systems with dihedral angles <15°, facilitating π-π stacking and hydrogen bonding. In contrast, the piperidinylidene group may disrupt planarity, affecting crystal packing and solubility .

Discussion :

  • The piperidinylidene group facilitates faster imine formation compared to aromatic aldehydes (e.g., 2-methoxybenzaldehyde), likely due to reduced steric hindrance and electronic effects .
  • Cyclization of nitro-substituted hydrazides (e.g., to form triazolo-benzodiazepines) requires high-boiling solvents (e.g., 1-butanol) and prolonged heating, contrasting with non-nitro analogs that react efficiently at lower temperatures .

Discussion :

  • The 1-methylpiperidin-4-ylidene group may enhance bioavailability compared to aromatic substituents due to improved solubility in lipid-rich environments.
Coordination Chemistry

3-Nitrobenzohydrazide derivatives form stable complexes with transition metals. For instance:

  • The piperidinylidene group’s nitrogen atoms may act as additional coordination sites, though this remains unexplored in the provided evidence.

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